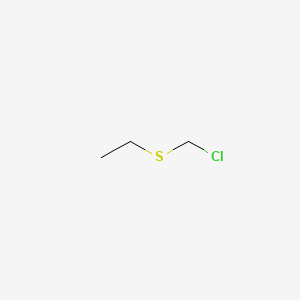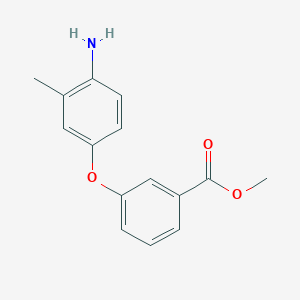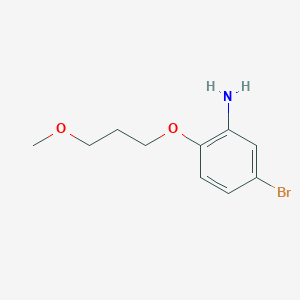
Chloromethyl ethyl sulfide
概要
説明
Chloromethyl ethyl sulfide is an organosulfur compound with the formula C3H7ClS . It is a colorless liquid and is structurally related to sulfur mustards . It is a monofunctional analog of sulfur mustard .
Synthesis Analysis
The specific rates of solvolysis have been determined for chloromethyl ethyl ether and chloromethyl octyl ether at -10.0 °C and for chloromethyl methyl sulfide at 25.0 °C in a variety of pure and binary solvents .Molecular Structure Analysis
The molecular formula of Chloromethyl ethyl sulfide is C3H7ClS . Its average mass is 110.606 Da and its monoisotopic mass is 109.995697 Da .Chemical Reactions Analysis
The hydrolysis of 2-chloroethyl ethyl sulfide has been examined in an effort to better understand its mechanism under more concentrated conditions . Two salts formed during hydrolysis were synthesized .Physical And Chemical Properties Analysis
Chloromethyl ethyl sulfide has a density of 1.1±0.1 g/cm3 . Its boiling point is 105.1±13.0 °C at 760 mmHg . The vapor pressure is 34.8±0.2 mmHg at 25°C . The enthalpy of vaporization is 33.0±3.0 kJ/mol . The flash point is 29.4±17.0 °C .科学的研究の応用
Environmental Monitoring and Detection
- CEES, a simulant for the chemical warfare agent mustard gas, undergoes hydrolysis and condensation in aqueous solutions to form stable sulfonium ions. Static SIMS (Secondary Ion Mass Spectrometry) can directly detect these ions on surfaces, demonstrating its potential in environmental monitoring for mustard and its degradation products (Groenewold et al., 1995).
Biomedical Studies
- CEES serves as an analogue for mustard gas in biomedical research. It's used to study the structure and behavior of mustard gas without its extreme toxicity. The molecular structure and intermolecular interactions of CEES provide insights into similar properties in mustard gas (Zawadski & Parsons, 2004).
Chemical Warfare Agent Detection
- A method using metal-organic frameworks (MOFs) for the trace-level detection of CEES has been developed. The MOFs are synthesized to encapsulate a fluorescent material, creating a sensitive probe for CEES detection, crucial in applications where swift and accurate detection of chemical warfare agents is vital (Abuzalat et al., 2021).
Understanding Chemical Reactions in DNA
- Research has shown that CEES can react with DNA, leading to the formation of modified bases. This interaction serves as a model to understand the mutagenic potential of certain environmental agents and their repair mechanisms in genetic material (Ludlum et al., 1986).
Photocatalytic Oxidation for Decontamination
- Studies on photocatalytic oxidation of CEES over TiO2 have shown its effectiveness in breaking down the compound into less harmful substances. This research is significant for developing methods to decompose chemical warfare agents safely and efficiently [(Martyanov & Klabunde, 2003)](https://cons
Investigating Hydrolysis Mechanisms
- The hydrolysis of CEES has been examined to better understand its mechanism under concentrated conditions. This research helps in understanding the behavior of mustard gas in the environment and during decontamination processes (Bae & Winemiller, 2013).
Chemical Warfare Agent Simulant Research
- CEES is often used in research as a simulant for mustard gas, a notorious chemical warfare agent. This enables safe experimentation and study of the effects and responses to mustard gas exposure, contributing to the development of protective measures and treatments (Habraken & Ludlum, 1989).
Gas Phase Destruction Studies
- The study of CEES in a flow reactor at high temperatures has provided insights into the reactions and kinetics of sulfur mustard simulants. This research is critical for developing methods to neutralize or mitigate the effects of chemical warfare agents (Zheng et al., 2011).
Chemiluminescence for Detection
- A chemiluminescence method has been developed for the sensitive determination of CEES, demonstrating the potential of this technique in detecting trace levels of chemical warfare agents (Maddah et al., 2015).
Surface-Enhanced Raman Spectroscopy (SERS) Applications
- SERS has been used to analyze CEES, demonstrating its potential as a detection system for chemical warfare agents. Advances in substrate fabrication and understanding of SERS enable the development of robust sensors for practical applications (Stuart et al., 2006)
作用機序
Target of Action
Chloromethyl ethyl sulfide is an organosulfur compound with the formula ClCH2SCH3 . It is structurally related to sulfur mustards, indicating that it is a potentially hazardous alkylating agent . Alkylating agents are a group of compounds that inhibit cell growth and proliferation by reacting with DNA and other cellular components, causing cell death .
Mode of Action
As an alkylating agent, chloromethyl ethyl sulfide can interact with its targets, primarily DNA, by adding an alkyl group (CnH2n+1) to its guanine bases, which prevents the DNA from being separated for synthesis or transcription . This alkylation can lead to cell death, making alkylating agents effective in treating rapidly dividing cells, such as cancer cells .
Biochemical Pathways
It is known that alkylating agents like chloromethyl ethyl sulfide can interfere with dna replication and transcription, leading to cell death
Result of Action
The primary result of the action of chloromethyl ethyl sulfide is the alkylation of DNA, leading to the inhibition of DNA replication and transcription, and ultimately cell death . This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
chloromethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClS/c1-2-5-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCHJYXUPALGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168947 | |
| Record name | Sulfide, chloromethyl ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl ethyl sulfide | |
CAS RN |
1708-73-2 | |
| Record name | Sulfide, chloromethyl ethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfide, chloromethyl ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(chloromethyl)sulfanyl]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)






![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)




